molecular formula C7H13NO B2443923 2-(Cyclopropylamino)cyclobutan-1-ol CAS No. 2176069-48-8

2-(Cyclopropylamino)cyclobutan-1-ol

Cat. No. B2443923
CAS RN: 2176069-48-8
M. Wt: 127.187
InChI Key: QVCWGVTWULWYDO-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 2-(Cyclopropylamino)cyclobutan-1-ol can be represented by the InChI code: 1S/C8H15NO/c10-8(4-1-5-8)6-9-7-2-3-7/h7,9-10H,1-6H2 . This indicates that the molecule contains a cyclobutanol ring with a cyclopropylamino group attached.

Scientific Research Applications

Palladium Complexes and Antitumor Agents

Research on Palladium(II) complexes, using cyclobutane derivatives as ligands, highlights their potential application in the development of antitumor agents. The study of these complexes' synthesis and equilibrium involving biologically relevant ligands suggests their relevance in understanding the chemistry of antitumor agents (Shoukry, Hassouna, & Mahmoud, 2012).

Antimicrobial Activity

The synthesis and evaluation of cyclobutane-containing compounds for antimicrobial activity, as demonstrated in the study of 1-hydroxy-2-[(S)-valylamino]cyclobutane-1-acetic acid and its derivatives, indicate that cyclobutane derivatives can be potent antimicrobial agents. The proposed mechanism involves acting as a "suicide substrate" for key enzymes in bacteria, showcasing a potential application in developing new antibacterial drugs (Baldwin, Adlington, Parisi, & Ting, 1986).

Stereodivergent Syntheses

The stereodivergent synthesis of bis(cyclobutane) β-dipeptides from cyclobutane derivatives illustrates the potential of these compounds in peptide chemistry and drug design. The ability to create enantiomeric and diastereomeric peptides with cyclobutane units could lead to new therapeutic peptides with enhanced stability and specificity (Izquierdo et al., 2002).

Amino Acid Analogues

The development of cyclobutane amino acid analogues, such as serine analogues, underscores the versatility of cyclobutane derivatives in mimicking natural amino acids. These analogues could find applications in designing peptidomimetics and studying protein-protein interactions (Avenoza et al., 2005).

properties

IUPAC Name

2-(cyclopropylamino)cyclobutan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO/c9-7-4-3-6(7)8-5-1-2-5/h5-9H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVCWGVTWULWYDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC2CCC2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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